![molecular formula C20H25NO5 B5296360 N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5296360.png)
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BPTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPTM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that it has been shown to have potent anticancer activity, making it a promising candidate for further study as a chemotherapeutic agent. However, one limitation of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, which may have improved therapeutic potential. Another area of interest is the study of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide's effects on other cellular processes, such as cell migration and angiogenesis. Additionally, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide may have potential as a tool for studying the role of topoisomerase II in cancer and other diseases.
Synthesis Methods
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-butoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product can then be purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-5-6-11-26-16-10-8-7-9-15(16)21-20(22)14-12-17(23-2)19(25-4)18(13-14)24-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWQMUOHHEVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butoxyphenyl)-3,4,5-trimethoxybenzamide |
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